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Compound of Interest

Compound Name: 5-Amino-1H-pyrazole-3-acetic acid

Cat. No.: B070959

CAS Number: 174891-10-2
Molecular Formula: CsH7NsO:2
Molecular Weight: 141.13 g/mol

This technical guide provides an in-depth overview of 5-Amino-1H-pyrazole-3-acetic acid, a
heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This
document is intended for researchers, scientists, and professionals in the field of drug
development, offering detailed information on its chemical properties, a plausible synthesis
protocol, and its emerging applications, particularly as a scaffold for kinase inhibitors and as a
component in novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACS).

Molecular Structure and Chemical Properties

5-Amino-1H-pyrazole-3-acetic acid is a substituted pyrazole featuring both an amino group
and an acetic acid moiety. This unique combination of functional groups makes it a versatile
building block in organic synthesis, allowing for a variety of chemical modifications.

Structure:

Table 1: Physicochemical Properties of 5-Amino-1H-pyrazole-3-acetic acid
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Property Value Source
CAS Number 174891-10-2 N/A
Molecular Formula CsH7N3O:2 N/A
Molecular Weight 141.13 g/mol N/A
Appearance Off-white to light yellow powder  N/A
" Soluble in DMSO and
Solubility N/A
methanol

Experimental Protocols: Synthesis of 5-Amino-1H-
pyrazole-3-acetic acid

The synthesis of 5-Amino-1H-pyrazole-3-acetic acid can be achieved through a
cyclocondensation reaction, a common and effective method for the preparation of pyrazole
derivatives. The following protocol is a representative procedure based on established
methodologies for analogous compounds.

Reaction Scheme:

Materials:

Diethyl 3-oxopentanedioate (1.0 eq)
e Hydrazine hydrate (1.1 eq)

» Glacial Acetic Acid

» Ethanol

o Ethyl acetate

e Hexane

e Anhydrous sodium sulfate
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« Silica gel for column chromatography

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve diethyl 3-oxopentanedioate (1.0 eq) in glacial acetic acid (5-10 volumes).

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at
room temperature. An exothermic reaction may be observed.

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 118
°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography
(TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature.
Remove the acetic acid under reduced pressure.

Extraction: To the resulting residue, add water and extract the aqueous layer with ethyl
acetate (3 x 20 mL).

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous
sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel using a
gradient of ethyl acetate in hexane to afford pure 5-Amino-1H-pyrazole-3-acetic acid.

Characterization: Confirm the structure and purity of the final product using analytical
techniques such as *H NMR, 3C NMR, and Mass Spectrometry.

Applications in Drug Discovery

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, appearing in
numerous compounds with diverse biological activities. These derivatives are known to exhibit

anticancer, anti-inflammatory, and antimicrobial properties.

Kinase Inhibition and the FGFR Signaling Pathway
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A significant area of application for 5-aminopyrazole derivatives is in the development of kinase
inhibitors. Specifically, compounds bearing this scaffold have shown potent inhibitory activity
against Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known
driver in various cancers, making it a critical target for therapeutic intervention.

/l Nodes FGF [label="FGF Ligand", fillcolor="#FBBCO05", fontcolor="#202124"]; FGFR
[label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P1 [label="P", shape=circle,
style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.2, height=0.2]; FRS2
[label="FRS2", fillcolor="#F1F3F4", fontcolor="#202124"]; GRB2 [label="GRB2",
fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4",
fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF
[label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK",
fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4",
fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2
[label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3",
fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4",
fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCG
[label="PLCy", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG",
fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4",
fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT
[label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell
Proliferation,\nSurvival, Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Inhibitor [label="5-Aminopyrazole\nDerivative", shape=octagon, fillcolor="#EA4335",
fontcolor="#FFFFFF"];

I/l Edges FGF -> FGFR [label="Binds"]; FGFR -> P1 [arrowhead=none]; P1 -> FRS2
[label="Phosphorylates"]; FRS2 -> GRB2; GRB2 -> SOS; SOS -> RAS; RAS -> RAF; RAF ->
MEK; MEK -> ERK; ERK -> Proliferation;

FRS2 -> PI3K; PI3K -> PIP3 [label="Converts PIP2 t0"]; PIP2 -> PI3K [style=dashed,
arrowhead=none]; PIP3 -> AKT; AKT -> mTOR; mTOR -> Proliferation;

P1 -> PLCG [label="Phosphorylates"]; PLCG -> DAG; PLCG -> IP3; DAG -> PKC; PKC ->
Proliferation;

P1 -> STAT [label="Phosphorylates”]; STAT -> Proliferation;
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Inhibitor -> P1 [label="Inhibits\nAutophosphorylation”, style=dashed, color="#EA4335",
arrowhead=tee]; } end_dot Figure 1. Simplified FGFR signaling pathway and the point of
inhibition by 5-aminopyrazole derivatives.

Role in Targeted Protein Degradation (PROTACS)

The bifunctional nature of 5-Amino-1H-pyrazole-3-acetic acid makes it an attractive linker
component in the design of PROTACs. PROTACSs are novel therapeutic agents that co-opt the
cell's natural protein disposal system to selectively degrade target proteins. The amino and
carboxylic acid groups on the pyrazole ring provide convenient attachment points for the target-
binding ligand and the E3 ligase-binding ligand.

Experimental Workflow for Kinase Inhibitor
Evaluation

The following diagram outlines a general workflow for the screening and evaluation of 5-
aminopyrazole derivatives as potential kinase inhibitors.

/Il Nodes Start [label="Synthesized\n5-Aminopyrazole\nDerivatives", shape=ellipse,
fillcolor="#FBBCO05", fontcolor="#202124"]; BiochemAssay [label="Biochemical Kinase
Assay\n(e.g., ICso determination)”, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellAssay
[label="Cell-based Assays\n(e.g., Proliferation, Apoptosis)", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; TargetEngagement [label="Target Engagement Assays\n(e.g., Western
Blot for p-FGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LeadOpt [label="Lead
Optimization”, shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo
[label="In Vivo Efficacy Studies\n(Xenograft models)", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; PKPD [label="Pharmacokinetics &\nPharmacodynamics",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Development",
shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> BiochemAssay; BiochemAssay -> CellAssay [label="Active Compounds"];
CellAssay -> TargetEngagement; TargetEngagement -> LeadOpt; LeadOpt -> InVivo
[label="Optimized Leads"]; InVivo -> PKPD; PKPD -> Preclinical; LeadOpt -> Start
[label="Iterative Synthesis", style=dashed]; } end_dot Figure 2. General experimental workflow
for the evaluation of kinase inhibitors.
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Conclusion

5-Amino-1H-pyrazole-3-acetic acid is a valuable and versatile building block for the
development of novel therapeutics. Its utility as a scaffold for potent kinase inhibitors,
particularly targeting the FGFR signaling pathway, and its potential as a linker in the
burgeoning field of targeted protein degradation, underscore its importance for researchers in
drug discovery. The synthetic accessibility and the chemical tractability of this compound pave
the way for the creation of diverse chemical libraries for the identification of next-generation
drug candidates.

 To cite this document: BenchChem. [5-Amino-1H-pyrazole-3-acetic acid: A Technical Guide
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b070959#5-amino-1h-pyrazole-3-acetic-acid-cas-
number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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